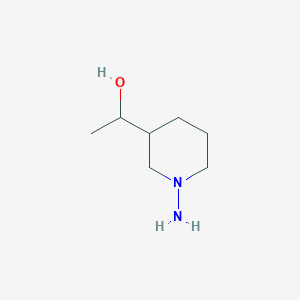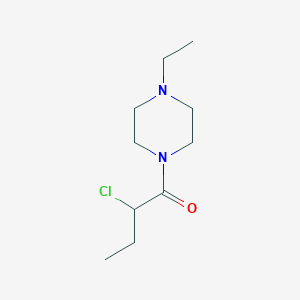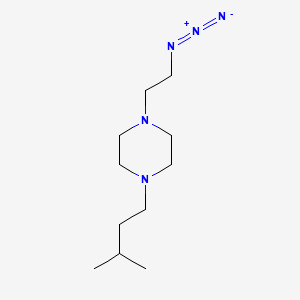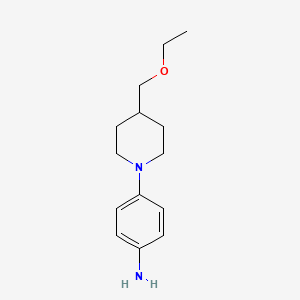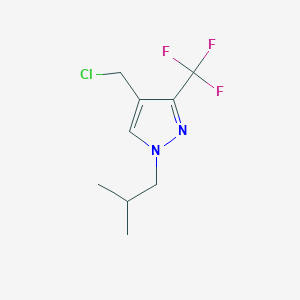
1-isobutil-3-(trifluorometil)-4-(clorometil)-1H-pirazol
Descripción general
Descripción
4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H12ClF3N2 and its molecular weight is 240.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
El compuesto ha sido utilizado en la síntesis de nuevos derivados de triazolo[4,3-a]pirazina que exhiben significativas actividades antibacterianas . Estos derivados han mostrado efectividad contra bacterias Gram-positivas y Gram-negativas, con algunos compuestos demostrando actividades superiores comparables a agentes antibacterianos de primera línea como la ampicilina. La presencia del grupo pirazol contribuye a la eficacia del compuesto como agente antibacteriano.
Agroquímicos
Los derivados de pirazol, incluyendo aquellos con un grupo trifluorometil, son motivos estructurales clave en ingredientes agroquímicos activos . Se utilizan para proteger los cultivos de plagas y enfermedades. Las propiedades fisicoquímicas únicas conferidas por el átomo de flúor mejoran la actividad biológica de estos compuestos, haciéndolos valiosos en el desarrollo de nuevos agroquímicos.
Investigación Farmacéutica
En la investigación farmacéutica, el grupo trifluorometil es una característica común en muchos fármacos debido a su capacidad para mejorar las propiedades farmacocinéticas . El núcleo de pirazol, cuando se incorpora en moléculas de fármacos, puede mejorar su estabilidad metabólica y eficacia. Esto hace que el compuesto sea un intermedio valioso en la síntesis de varios productos farmacéuticos.
Síntesis Orgánica
El compuesto sirve como un intermedio importante en la síntesis orgánica . Se utiliza para crear una variedad de heterociclos que contienen nitrógeno, que son estructuras fundamentales para muchos compuestos y fármacos fisiológicamente activos. Su versatilidad en la síntesis lo convierte en un activo valioso en la creación de diversas moléculas orgánicas.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYAKDWYVGXBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)


